1-(difluoromethyl)-6-nitro-1H-indole
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Overview
Description
1-(Difluoromethyl)-6-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of both a difluoromethyl group and a nitro group on the indole ring makes this compound particularly interesting for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, while the nitro group is often involved in redox reactions.
Preparation Methods
The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the electrophilic difluoromethylation of indoles using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like nickel or copper under mild conditions . Another approach involves the radical difluoromethylation of indoles using difluoromethyl radicals generated from difluoromethyl sulfonyl compounds .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-nitro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-6-nitro-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . The nitro group can participate in redox reactions, which can modulate the activity of enzymes and other proteins . These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
1-(Difluoromethyl)-6-nitro-1H-indole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-nitro-1H-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
1-(Difluoromethyl)-5-nitro-1H-indole: The position of the nitro group on the indole ring can influence the compound’s reactivity and interactions with biological targets.
1-(Difluoromethyl)-6-amino-1H-indole: The amino group can participate in different types of chemical reactions compared to the nitro group, leading to different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
1-(difluoromethyl)-6-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOLIHSLYTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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